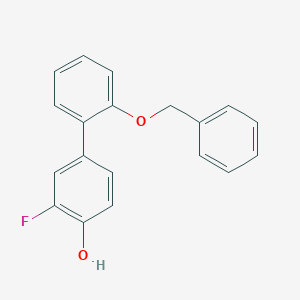
5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% (5-DMSF-2-FP) is an organic compound belonging to the class of sulfonamides. It is a white powder with a molecular weight of 302.3 g/mol and a melting point of 230-232°C. 5-DMSF-2-FP has a variety of applications in organic synthesis and medicinal chemistry. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions are discussed in
Wirkmechanismus
The mechanism of action of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% is not fully understood. However, it is believed that the compound inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. By inhibiting the activity of this enzyme, 5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% is thought to reduce the production of prostaglandins, which are involved in the inflammation and pain associated with certain diseases.
Biochemical and Physiological Effects
5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. In addition, it has been shown to reduce the production of prostaglandins, which are involved in the inflammation and pain associated with certain diseases. It has also been shown to reduce the production of nitric oxide, which is involved in the regulation of blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% in laboratory experiments is that it is easily synthesized and is relatively inexpensive. However, it is important to note that the compound is not approved for use in humans, and therefore its use in laboratory experiments should be limited to in vitro studies. In addition, the compound is not very soluble in water, and therefore it should be stored in anhydrous conditions.
Zukünftige Richtungen
The potential future directions for the use of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% include further research into its mechanism of action, as well as its potential use as an anti-inflammatory, analgesic, and antipyretic agent. In addition, further research could be conducted into its potential use as an inhibitor of COX-2, as well as its potential use as a synthetic intermediate in the synthesis of various pharmaceuticals. Finally, further research could be conducted into its potential use in the treatment of various diseases, such as cancer and neurodegenerative diseases.
Synthesemethoden
5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% is synthesized via a four-step process. The first step involves the reaction of 4-chloro-2-fluorophenol with 3-dimethylsulfamoylphenylacetic acid in the presence of a base and a catalyst. The second step involves the reaction of the resulting compound with 2-chloro-5-methylthiophene in the presence of a base and a catalyst. The third step involves the reaction of the resulting compound with dimethylsulfamoyl chloride in the presence of a base and a catalyst. Finally, the fourth step involves the reaction of the resulting compound with 3-dimethylsulfamoylphenylacetic acid in the presence of a base and a catalyst.
Wissenschaftliche Forschungsanwendungen
5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% is widely used in scientific research. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. It has also been used in the synthesis of various sulfonamide-based compounds, such as 5-methyl-2-fluoro-4-chlorophenol and 2-fluoro-4-chlorophenol. In addition, it has been used in the synthesis of various pharmaceuticals, such as non-steroidal anti-inflammatory drugs (NSAIDs).
Eigenschaften
IUPAC Name |
3-(4-fluoro-3-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3S/c1-16(2)20(18,19)12-5-3-4-10(8-12)11-6-7-13(15)14(17)9-11/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNPTZVJFINZQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














